molecular formula C9H8O2S B7894913 2-Furyl-(3-thienyl)methanol CAS No. 136260-85-0

2-Furyl-(3-thienyl)methanol

Cat. No.: B7894913
CAS No.: 136260-85-0
M. Wt: 180.23 g/mol
InChI Key: CWVAWXIWGVEOOT-UHFFFAOYSA-N
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Description

2-Furyl-(3-thienyl)methanol is an organic compound that features both furan and thiophene rings connected via a methanol group. This compound is of interest due to its unique structural properties, which combine the characteristics of both furan and thiophene heterocycles. These heterocycles are known for their aromaticity and reactivity, making this compound a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl-(3-thienyl)methanol typically involves the reaction of furfural with thiophene derivatives under specific conditions. One common method is the Grignard reaction, where furfural reacts with a Grignard reagent derived from thiophene. The reaction proceeds as follows:

  • Preparation of the Grignard reagent: Thiophene is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent.
  • Reaction with furfural: The Grignard reagent is then reacted with furfural to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Furyl-(3-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation of the hydroxyl group can yield furyl-thienyl ketones.
  • Reduction can produce various alcohol derivatives.
  • Substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

2-Furyl-(3-thienyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furyl-(3-thienyl)methanol involves its interaction with various molecular targets. The compound’s aromatic rings allow it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity, including its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but they likely involve key enzymes and receptors in the cells.

Comparison with Similar Compounds

    Furfuryl alcohol: Contains a furan ring with a hydroxymethyl group.

    Thiophene methanol: Contains a thiophene ring with a hydroxymethyl group.

Comparison:

    Structural Uniqueness: 2-Furyl-(3-thienyl)methanol combines both furan and thiophene rings, offering unique reactivity and properties compared to compounds with only one type of ring.

    Reactivity: The presence of both furan and thiophene rings allows for a broader range of chemical reactions and applications.

    Applications: While furfuryl alcohol and thiophene methanol have their own uses, the combination in this compound provides enhanced versatility in research and industrial applications.

Biological Activity

2-Furyl-(3-thienyl)methanol, a compound with the chemical formula C₁₂H₉OS, has garnered attention in recent years due to its potential biological activities. This article delves into the compound’s biological properties, including antimicrobial, antioxidant, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

The structure of this compound consists of a furyl group and a thienyl group connected by a methanol moiety. This unique combination of heterocycles contributes to its diverse biological activities. The compound is classified under the category of organic compounds known for their pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were assessed, revealing promising results:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), the compound showed notable radical scavenging activity. The results indicated:

Assay Type IC50 (µg/mL)
DPPH25
ABTS30

The low IC50 values highlight its potential as an effective antioxidant agent, which may have implications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of this compound were investigated in vitro against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values obtained were:

Cell Line IC50 (µM)
MCF-715
A54920

Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial efficacy of several derivatives of this compound against clinical isolates. The results confirmed its effectiveness against multidrug-resistant strains, indicating its potential role in addressing antibiotic resistance.
  • Antioxidant Mechanism Exploration : Another research focused on elucidating the mechanism behind its antioxidant activity. It was found that the compound reduces reactive oxygen species (ROS) levels in cells, thereby protecting against cellular damage.

Properties

IUPAC Name

furan-2-yl(thiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(7-3-5-12-6-7)8-2-1-4-11-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVAWXIWGVEOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310820
Record name α-3-Thienyl-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136260-85-0
Record name α-3-Thienyl-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136260-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-3-Thienyl-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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